Carbamothioic acid, methyl-, O-propyl ester

Description

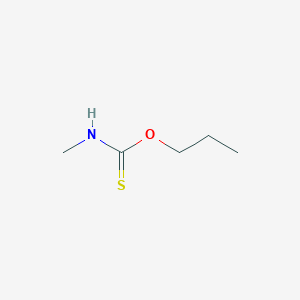

Carbamothioic acid, methyl-, O-propyl ester (IUPAC name: O-propyl methylcarbamothioate) is a thiocarbamate derivative characterized by a methyl group attached to the carbamothioic acid nitrogen and an O-propyl ester moiety.

Properties

CAS No. |

88568-70-1 |

|---|---|

Molecular Formula |

C5H11NOS |

Molecular Weight |

133.21 g/mol |

IUPAC Name |

O-propyl N-methylcarbamothioate |

InChI |

InChI=1S/C5H11NOS/c1-3-4-7-5(8)6-2/h3-4H2,1-2H3,(H,6,8) |

InChI Key |

MEYPXIMYCKNUOB-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=S)NC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary synthetic approach to prepare carbamothioic acid esters involves the esterification of carbamothioic acid or its derivatives with alcohols under acidic catalysis. The reaction typically proceeds via nucleophilic attack of the alcohol on the carbamothioic acid intermediate, facilitated by acid catalysts to promote ester bond formation.

-

$$

\text{Carbamothioic acid} + \text{Alcohol} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{Carbamothioic acid ester} + \text{Water}

$$ For Carbamothioic acid, methyl-, O-propyl ester, the alcohol components are methanol (for the methyl group) and propanol (for the O-propyl group).

Catalysts and Reaction Conditions

Acid Catalysts: Strong inorganic acids such as sulfuric acid, phosphoric acid, or p-toluenesulfonic acid are commonly used to catalyze the esterification reaction. Concentrated sulfuric acid is particularly effective due to its strong acidity and dehydrating properties.

Temperature: The reaction is typically conducted at elevated temperatures ranging from 100°C to 130°C to drive the equilibrium toward ester formation while avoiding decomposition of reactants or products.

Solvent and Water Removal: The reaction mixture often contains water as a by-product, which can shift the equilibrium back to reactants. To enhance yield, water is removed continuously by azeotropic distillation or by adding dehydrating agents such as molecular sieves or acetone dimethyl acetal.

Industrial Scale Preparation

Continuous Flow Esterification: Industrial synthesis employs continuous flow reactors with packed bed acidic resin catalysts to maintain consistent reaction conditions and high throughput. This method allows for continuous addition of reactants and removal of products, improving yield and purity.

Purification: The crude ester product is purified by distillation under reduced pressure or recrystallization to remove unreacted starting materials, catalyst residues, and side products.

Detailed Reaction Parameters and Yields

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | Concentrated sulfuric acid (0.5–1.5 g/mol acid) | Strong acid catalyst for esterification |

| Temperature | 110–130 °C | Below boiling point of ester product |

| Molar ratio (Alcohol:Acid) | 3:1 to 4:1 | Excess alcohol to drive equilibrium |

| Reaction time | 10–60 hours (batch) | Depends on acid and alcohol used |

| Water removal method | Azeotropic distillation or dehydrating agents | To shift equilibrium toward ester formation |

| Yield of ester | >95% theoretical | High purity (>99%) achievable |

Research Findings and Comparative Analysis

The esterification of carbamothioic acid derivatives with methanol and propanol under acidic catalysis yields high purity esters with yields exceeding 95% when water removal is efficiently managed.

The use of continuous flow reactors with acidic resin catalysts improves reaction efficiency and scalability compared to batch processes.

Compared to simple carboxylic acid esters, carbamothioic acid esters require careful control of reaction conditions due to the sulfur atom's sensitivity and potential side reactions such as oxidation or substitution.

Summary Table of Preparation Methods

| Method | Catalyst | Temperature (°C) | Alcohol Excess (mol/mol acid) | Water Removal Technique | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Batch Esterification | Concentrated H2SO4 | 110–130 | 3–4 | Azeotropic distillation | >95 | Traditional method, longer reaction time |

| Continuous Flow Esterification | Acidic resin catalyst | 110–130 | Controlled continuous feed | Continuous distillation | >95 | Industrial scale, high throughput |

| Use of Dehydrating Agents | H2SO4 + molecular sieves | 110–130 | 3–4 | Molecular sieves or acetone dimethyl acetal | >95 | Enhances water removal, improves yield |

Chemical Reactions Analysis

Types of Reactions

O-Propyl methylcarbamothioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding thiols or amines.

Substitution: Nucleophilic substitution reactions can replace the propyl group with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various alkyl or aryl carbamothioates.

Scientific Research Applications

O-Propyl methylcarbamothioate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate and thiocarbamate derivatives.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of O-Propyl methylcarbamothioate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or pesticidal effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Thiocarbamate Compounds

Structural and Functional Differences

Thiocarbamates are sulfur-containing carbamate derivatives where the oxygen in the ester group is replaced by sulfur (S-esters) or the ester is oxygen-linked (O-esters). The substitution pattern (alkyl/aryl groups on nitrogen or sulfur) significantly impacts their chemical stability, bioavailability, and biological activity. Below is a comparative analysis of O-propyl methylcarbamothioate with key analogs:

Table 1: Structural and Functional Comparison of Thiocarbamates

Key Findings from Comparative Analysis

Ester Group Position :

- O-propyl methylcarbamothioate features an O-propyl ester , unlike most agriculturally relevant thiocarbamates (e.g., Pebulate, EPTC), which are S-esters . S-esters generally exhibit greater hydrolytic stability and persistence in soil compared to O-esters, which may degrade faster due to esterase activity .

- Example: Pebulate (S-propyl ester) is a pre-emergent herbicide with moderate soil persistence, whereas O-esters may require higher application frequencies .

Substituent Effects :

- N-alkyl chain length influences lipid solubility and bioavailability. For instance, EPTC (dipropyl groups) is volatile and requires incorporation into soil to prevent evaporation, whereas Butylate (bulkier isobutyl groups) has lower volatility .

- Chlorinated substituents (e.g., Triallate’s trichloroallyl group) enhance herbicidal activity by interfering with lipid biosynthesis in weeds .

Environmental Degradation: Thiocarbamates like Thiobencarb degrade via hydrolysis or microbial action into intermediates such as carbamothioic acid, diethyl-S-ethyl ester, and eventually to non-toxic thiols (e.g., 1-hexadecanethiol) . The O-propyl ester’s degradation pathway may differ due to its ester linkage.

The O-propyl variant’s toxicity profile remains unspecified in the evidence.

Biological Activity

Carbamothioic acid, methyl-, O-propyl ester, a compound within the thiourea family, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications based on diverse research findings.

Biological Activities

Research indicates that carbamothioic acid derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that carbamothioic acid derivatives possess antimicrobial properties against several bacterial strains. For instance, preliminary tests demonstrated effectiveness against Escherichia coli and Staphylococcus aureus .

- Enzyme Modulation : The compound has been investigated for its ability to modulate enzymatic activity. It interacts with specific enzymes, potentially altering their stability and activity, which could have implications in drug design .

- Cytotoxic Effects : Some derivatives have shown cytotoxic potential against cancer cell lines. For example, a related compound demonstrated significant antiproliferative effects in human osteosarcoma and lung carcinoma cell lines .

The mechanisms underlying the biological activities of carbamothioic acid derivatives are still under investigation. However, initial findings suggest several pathways:

- Reactive Oxygen Species (ROS) Generation : Certain studies indicate that these compounds may induce oxidative stress in cancer cells, leading to apoptosis through the upregulation of pro-apoptotic factors such as caspases .

- Interaction with Biological Macromolecules : Interaction studies highlight the reactivity of carbamothioic acid derivatives with proteins and nucleic acids, suggesting potential roles in modifying cellular functions .

Comparative Analysis of Related Compounds

The following table compares this compound with other related compounds in terms of structure and biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methyl and propyl substituents | Antimicrobial; cytotoxic |

| Carbamimidothioic acid, methyl ester | Contains nitrogen; different properties | Antimicrobial; enzyme modulation |

| Carbamothioic acid, dipropyl-, S-propyl ester | Longer alkyl chains | Potential herbicidal activity |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of carbamothioic acid derivatives, researchers found that the compound exhibited significant inhibition against E. coli with an MIC value of 32 µg/mL. This suggests potential utility in developing new antimicrobial agents .

Case Study 2: Cytotoxicity in Cancer Cells

A related research project evaluated the cytotoxic effects of a structurally similar compound on various cancer cell lines. The results indicated that at concentrations above 50 µg/mL, there was a marked increase in apoptosis markers such as caspase-3 activation and loss of mitochondrial membrane potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.